molecular formula C10H10ClNO4 B7637670 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid

2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid

Cat. No.: B7637670
M. Wt: 243.64 g/mol
InChI Key: MNPMUKIVNYQWSP-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chloro and a methoxy group, and the acetic acid moiety is linked to a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid typically involves the reaction of 3-chloro-4-methoxyaniline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-[(3-Hydroxy-4-methoxyphenyl)formamido]acetic acid.

    Reduction: Formation of 2-[(3-Chloro-4-methoxyphenyl)amino]acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyphenylacetic acid: Similar structure but lacks the formamido group.

    2-Chloro-4-methoxyphenylacetic acid: Similar structure but with a different substitution pattern on the phenyl ring.

    3-Chloro-4-hydroxyphenylacetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid is unique due to the presence of both the chloro and methoxy groups on the phenyl ring, as well as the formamido group linked to the acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .

Properties

IUPAC Name

2-[(3-chloro-4-methoxybenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-16-8-3-2-6(4-7(8)11)10(15)12-5-9(13)14/h2-4H,5H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPMUKIVNYQWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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